7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine
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Description
7-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic aromatic compound that has been studied extensively due to its unique properties and potential applications in various scientific fields. It is a non-toxic and non-volatile compound that is also resistant to oxidation and light.
Scientific Research Applications
- The 7-chloro-4-phenylsulfonyl quinoline, a derivative of this compound, has shown promising anti-inflammatory potential in mice when tested against inflammation induced by croton oil . Its ability to modulate inflammatory responses makes it relevant for drug development.
- Novel 7-chloro-4-aminoquinoline derivatives have been synthesized and evaluated for antimicrobial activity. These compounds were obtained through nucleophilic aromatic substitution reactions and subsequent formation of Schiff bases. Their potential as antimicrobial agents warrants further investigation .
- Quinoline motifs, including derivatives of this compound, have been harnessed via synthetic approaches. Researchers have explored their medicinal potential, especially in drug design. The broad spectrum of bioactivity associated with quinolines makes them valuable targets for drug development .
- Researchers have studied structural modifications of quinolines, including this compound, to enhance their pharmacological properties. By altering specific functional groups, scientists aim to improve efficacy and selectivity for specific biological targets .
- While not directly attributed to this specific compound, quinolines have been investigated for their neuroprotective effects. Their ability to modulate neuronal function and protect against neurodegenerative diseases is an area of interest .
- Quinoline derivatives, including the compound , can serve as valuable tools in chemical biology. Researchers use them to identify and validate biological targets, study cellular processes, and unravel molecular mechanisms .
Anti-Inflammatory Activity
Antimicrobial Properties
Medicinal Chemistry Research
Structural Modifications for Pharmacological Activity
Neuroprotective Effects
Chemical Biology and Target Identification
properties
IUPAC Name |
4-(benzenesulfonyl)-7-chloro-2,3-dihydro-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S2/c15-11-6-7-13-14(10-11)19-9-8-16(13)20(17,18)12-4-2-1-3-5-12/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSHJVNHLYVIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine |
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